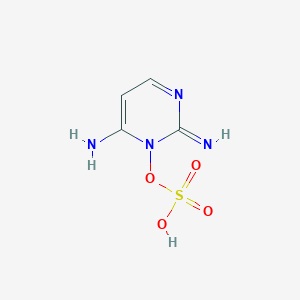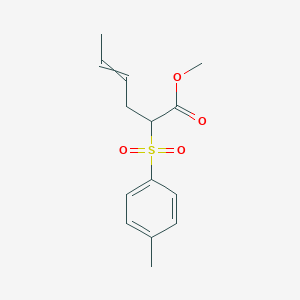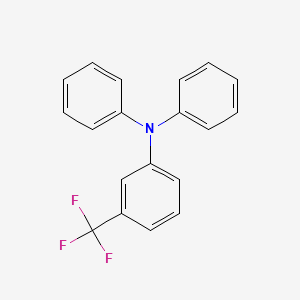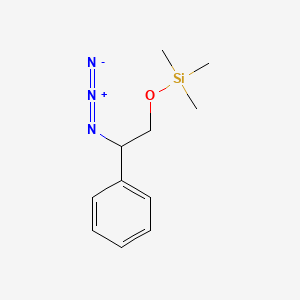
Silane, (2-azido-2-phenylethoxy)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (2-azido-2-phenylethoxy)trimethyl-, is an organosilicon compound that features a trimethylsilyl group attached to a 2-azido-2-phenylethoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-azido-2-phenylethoxy)trimethyl-, typically involves the reaction of chlorotrimethylsilane with sodium azide in the presence of a solvent such as diethylene glycol dimethyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (2-azido-2-phenylethoxy)trimethyl-, undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of silicon.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized silicon compounds.
Wissenschaftliche Forschungsanwendungen
Silane, (2-azido-2-phenylethoxy)trimethyl-, has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing azido groups into organic molecules, facilitating the synthesis of complex organic compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: Utilized in the development of bioconjugates and drug delivery systems due to its ability to form stable linkages with biomolecules.
Wirkmechanismus
The mechanism of action of Silane, (2-azido-2-phenylethoxy)trimethyl-, involves the reactivity of the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and materials synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azidotrimethylsilane: Similar in structure but lacks the phenylethoxy moiety.
Trimethylsilane: Contains a trimethylsilyl group but lacks the azido and phenylethoxy groups.
Phenyltrimethoxysilane: Contains a phenyl group attached to a trimethoxysilyl group but lacks the azido functionality.
Uniqueness
Silane, (2-azido-2-phenylethoxy)trimethyl-, is unique due to the presence of both the azido and phenylethoxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis, materials science, and bioconjugation, making it a valuable compound in various research and industrial fields .
Eigenschaften
CAS-Nummer |
105256-36-8 |
|---|---|
Molekularformel |
C11H17N3OSi |
Molekulargewicht |
235.36 g/mol |
IUPAC-Name |
(2-azido-2-phenylethoxy)-trimethylsilane |
InChI |
InChI=1S/C11H17N3OSi/c1-16(2,3)15-9-11(13-14-12)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI-Schlüssel |
ASHOGMSZNMABLD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCC(C1=CC=CC=C1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)


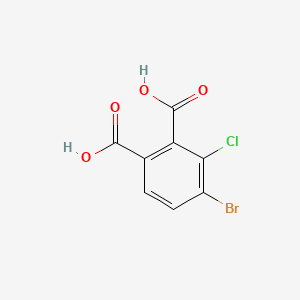

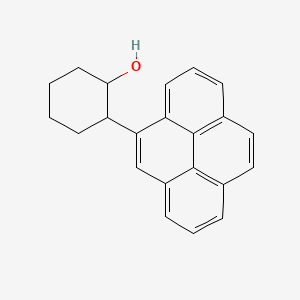
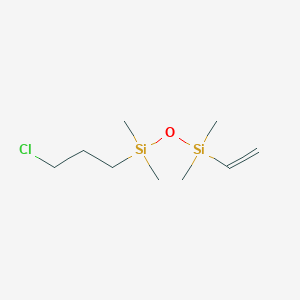
![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
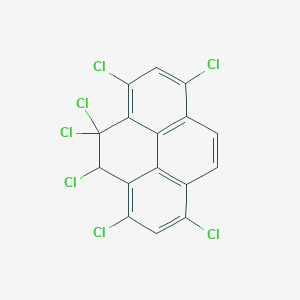
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

